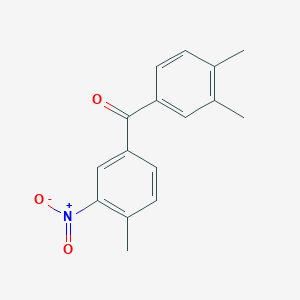
(3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone is a chemical compound that belongs to the family of aryl ketones. It is commonly used in scientific research for its interesting properties and potential applications.
Mecanismo De Acción
The mechanism of action of (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone is not fully understood. However, it is believed to act by inhibiting the growth of bacteria and fungi through interference with their cell walls and membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, it has been shown to have antibacterial and antifungal properties, which suggest that it could be useful in the treatment of infections caused by these organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone in lab experiments is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to predict its behavior in different experimental conditions.
Direcciones Futuras
There are several future directions for the study of (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone. One area of research could focus on its potential as a fluorescent probe for biological imaging. Another area of research could investigate its antibacterial and antifungal properties in more detail, with the goal of developing new drugs for the treatment of infections. Additionally, further studies could be conducted to better understand its mechanism of action and its potential applications in other areas of science.
Métodos De Síntesis
The synthesis of (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone can be achieved through a multistep process. The starting materials are 3,4-dimethylbenzaldehyde and 4-methyl-3-nitrobenzaldehyde. These two aldehydes are mixed with a base, such as sodium hydroxide, and a solvent, such as ethanol, and heated under reflux. The resulting mixture is then cooled and acidified to obtain the desired product.
Aplicaciones Científicas De Investigación
(3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone has a wide range of scientific research applications. It has been studied for its potential use as a fluorescent probe for biological imaging, as well as for its antibacterial and antifungal properties. It has also been investigated for its potential as a precursor for the synthesis of other compounds with interesting properties.
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-(4-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-4-6-13(8-12(10)3)16(18)14-7-5-11(2)15(9-14)17(19)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNVJNLBMVPTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355367 |
Source


|
| Record name | Methanone, (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91198-40-2 |
Source


|
| Record name | Methanone, (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

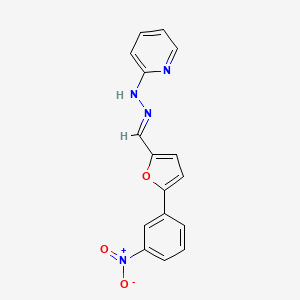
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)
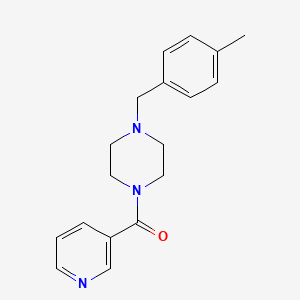
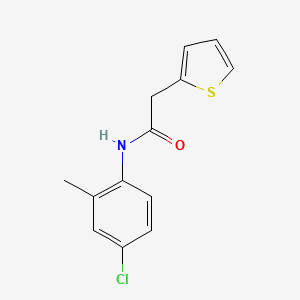

![methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5765869.png)
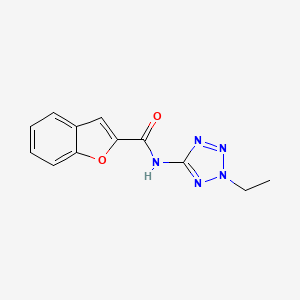
![2-(4-pyridinyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5765879.png)
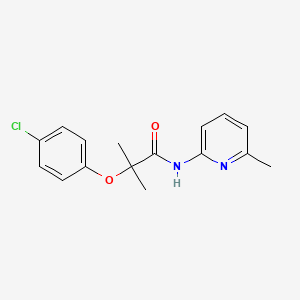
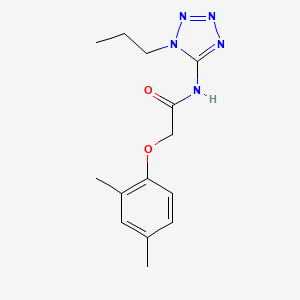
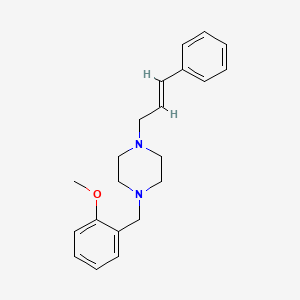
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5765917.png)
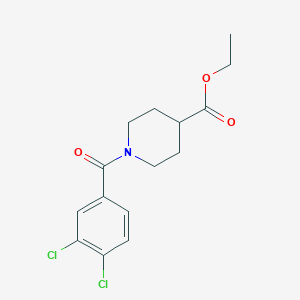
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5765936.png)